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molecular formula C8H8FNO2 B8677407 2-(3-Fluorophenoxy)acetamide

2-(3-Fluorophenoxy)acetamide

Cat. No. B8677407
M. Wt: 169.15 g/mol
InChI Key: AEODCNSOCKJHJC-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

A mixture of 3-fluorophenol (11.2 g, 100 mmol), 2-bromoacetamide (13.8 g, 100 mmol), K2CO3 (13.82 g, 100 mmol) and Cs2CO3 (32.58 g, 100 mmol) in acetone (150 mL) was refluxed overnight. The mixture was cooled to rt and filtered and the filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:1) to give the title compound as a white solid (5.06 g, 30%).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
13.82 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
32.58 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Br[CH2:10][C:11]([NH2:13])=[O:12].C([O-])([O-])=O.[K+].[K+].C([O-])([O-])=O.[Cs+].[Cs+]>CC(C)=O>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:10][C:11]([NH2:13])=[O:12] |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
13.8 g
Type
reactant
Smiles
BrCC(=O)N
Name
Quantity
13.82 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Cs2CO3
Quantity
32.58 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCC(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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